

Technical Support Center: 2-Chloro-5-cyanobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-cyanobenzene-1-sulfonyl chloride

Cat. No.: B1423773

[Get Quote](#)

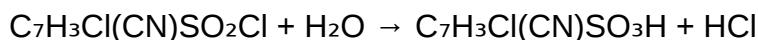
Welcome to the technical support guide for **2-Chloro-5-cyanobenzene-1-sulfonyl chloride** (CAS 942199-56-6). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on the stability, storage, and effective use of this highly reactive intermediate. As a sulfonyl chloride, its utility in synthesis is directly tied to its electrophilicity, which also governs its primary vulnerability: moisture. This guide moves beyond standard data sheets to offer field-proven insights and troubleshooting workflows to ensure experimental success.

Section 1: Core Stability and Handling FAQs

This section addresses the most common questions regarding the fundamental properties and safe handling of **2-Chloro-5-cyanobenzene-1-sulfonyl chloride**.

Q1: What are the definitive storage conditions for maintaining the integrity of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride?

Proper storage is the single most critical factor in preserving the reactivity and shelf-life of this compound. The primary goal is the strict exclusion of atmospheric moisture.[\[1\]](#)


Table 1: Recommended Storage and Handling Parameters

Parameter	Recommendation	Rationale & Expert Insight
Temperature	2-8°C or as per product label. [2]	Refrigeration slows the rate of potential decomposition pathways. Avoid freeze-thaw cycles which can introduce moisture through condensation.
Atmosphere	Store under a dry, inert atmosphere (Nitrogen or Argon). [1] [3]	This is non-negotiable. An inert atmosphere displaces moisture-laden air, directly preventing hydrolysis.
Container	Original, tightly sealed container. [1] [4]	Supplier packaging is designed for stability. If transferring, use glass containers with PTFE-lined caps that provide a superior moisture barrier.
Location	A dry, well-ventilated, dedicated corrosives storage area. [1] [5]	Co-storage with strong bases, oxidizers, or protic solvents (alcohols, water) must be avoided to prevent accidental reaction. [1] [3] [6]

Q2: You emphasize moisture sensitivity. What is the chemical mechanism of degradation, and why is it so problematic?

The central sulfur atom in the sulfonyl chloride group is highly electrophilic. It is readily attacked by nucleophiles, with water being a common and potent reactant. This reaction, known as hydrolysis, is the principal decomposition pathway.[\[7\]](#)

The hydrolysis reaction proceeds as follows:

The products are 2-chloro-5-cyanobenzenesulfonic acid and hydrochloric acid. This degradation is problematic for two reasons:

- Loss of Reactivity: The resulting sulfonic acid is no longer reactive in the intended sulfonylation or sulfonamide-forming reactions, leading to a direct reduction in active reagent concentration and lower product yields.
- Reaction Contamination: The generation of HCl can alter the pH of the reaction medium, potentially catalyzing unwanted side reactions or affecting the stability of other reagents or products.

Below is a diagram illustrating this critical degradation pathway.

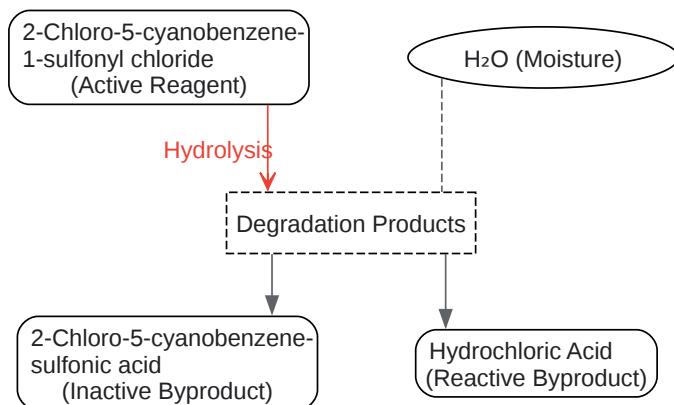


Fig. 1: Hydrolysis Degradation Pathway.

[Click to download full resolution via product page](#)

Fig. 1: Hydrolysis Degradation Pathway.

Q3: How can I visually or experimentally assess if my stock of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride has degraded?

While significant degradation can sometimes be visually apparent, subtle degradation requires more careful assessment.

- Visual Inspection: The pure compound is a solid. Significant degradation may cause the material to appear clumpy, discolored, or "wet" due to the formation of the sulfonic acid and absorbed moisture.
- Olfactory Test (Use Caution): Wafting the vapor from the container opening may reveal a sharp, pungent odor of HCl, a tell-tale sign of hydrolysis.^[8] This should be done with extreme caution in a fume hood.
- Reaction Performance: The most definitive test is its performance. If you experience a sudden drop in yield in a well-established protocol, reagent degradation is a primary suspect.
- Analytical Check: A small sample can be analyzed by ^1H NMR. The appearance of new, broad peaks corresponding to the sulfonic acid or a change in the integration of the aromatic protons can indicate decomposition.

Section 2: Troubleshooting Guide for Experimental Applications

This section provides a logical framework for diagnosing and solving common issues encountered during reactions involving **2-Chloro-5-cyanobenzene-1-sulfonyl chloride**.

Q4: My reaction yield is significantly lower than reported in the literature. How can I troubleshoot this?

Low yield is the most common complaint and is almost always linked to reagent purity or reaction conditions. The following workflow helps systematically identify the root cause.

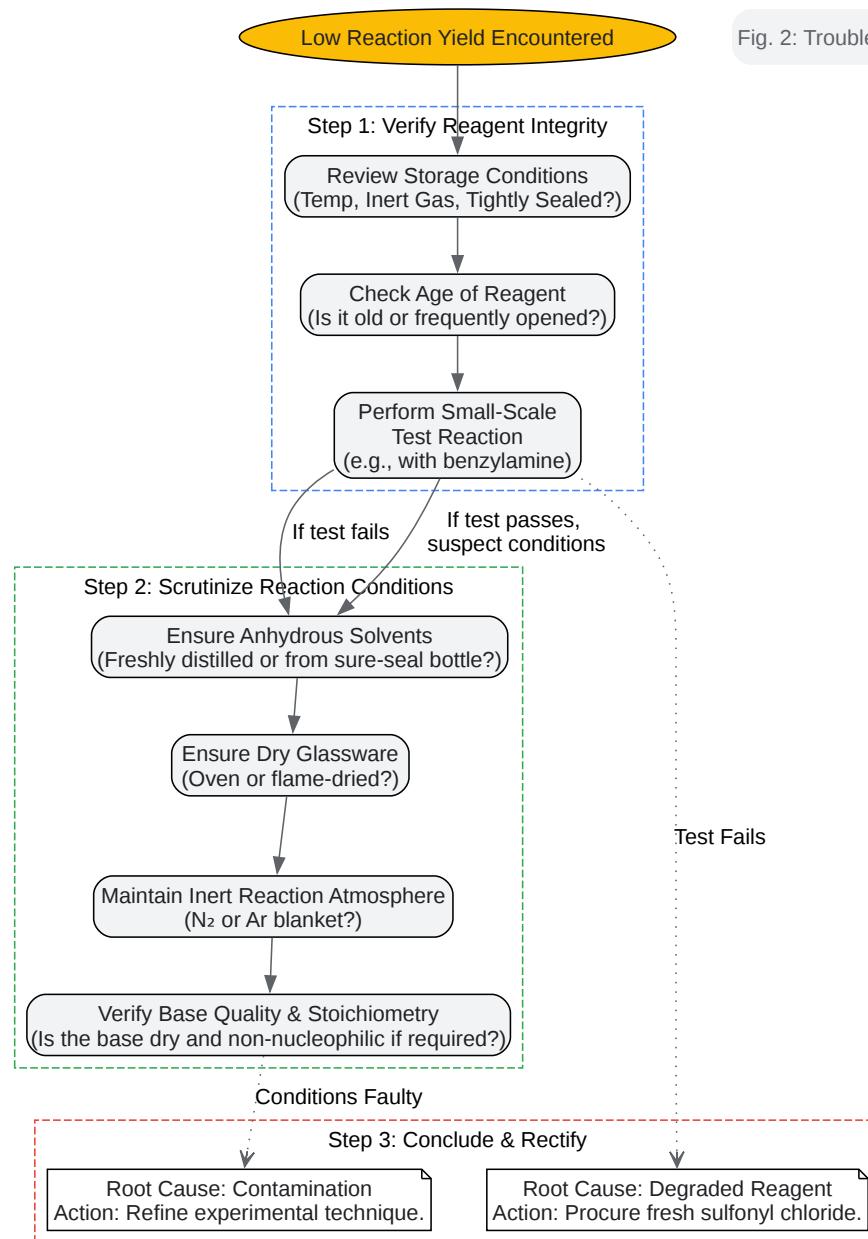


Fig. 2: Troubleshooting Workflow for Low Yields.

[Click to download full resolution via product page](#)

Fig. 2: Troubleshooting Workflow for Low Yields.

Q5: I need to dispense the reagent for multiple reactions over a week. What is the best practice to avoid compromising the entire bottle?

Repeatedly opening the main stock bottle is a common source of degradation. The best practice is to aliquot the reagent.

Protocol 1: Aliquoting **2-Chloro-5-cyanobenzene-1-sulfonyl chloride**

- Preparation: Move the main stock bottle and several smaller, tared glass vials with PTFE-lined caps into an inert atmosphere glovebox. If a glovebox is unavailable, perform the transfer under a positive pressure of dry nitrogen or argon gas in a fume hood.
- Equilibration: Allow the main stock bottle to warm to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
- Dispensing: Quickly dispense the approximate amount of reagent needed for the week's experiments into the smaller vials.
- Sealing: Tightly cap the vials. For extra protection, wrap the cap-vial interface with Parafilm.
- Backfilling: Before sealing the main stock bottle, flush the headspace with dry inert gas.
- Storage: Return the main stock bottle and the new aliquots to the recommended storage conditions (2-8°C). Use one aliquot per experiment or per day to protect the integrity of the main stock.

Section 3: Safety and Disposal

Q6: What are the critical safety precautions when working with this compound?

2-Chloro-5-cyanobenzene-1-sulfonyl chloride is a corrosive material that causes severe skin burns and eye damage.^{[1][9]} It is also moisture-sensitive and will release HCl gas upon contact with water.^[7]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat.^{[1][2]}

- Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[\[1\]](#) Eyewash stations and safety showers must be readily accessible.[\[1\]](#)[\[3\]](#)
- Spill Response: In case of a spill, do not use water. Cover with a dry, inert absorbent material (e.g., sand or vermiculite), sweep up carefully, and place in a sealed container for hazardous waste disposal.[\[1\]](#)

Q7: How should I dispose of waste containing this reagent?

Unused reagent and reaction waste are considered hazardous. Chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[\[1\]](#) Generally, waste should be collected in a designated, sealed container and disposed of through your institution's environmental health and safety office.

References

- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (n.d.). **2-Chloro-5-cyanobenzene-1-sulfonyl chloride.**
- Fisher Scientific. (2008). Safety Data Sheet: 4-Cyanobenzene-1-sulfonyl chloride.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3,4,5-Trifluorobenzenesulfonyl chloride.
- Fisher Scientific. (2012).
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Cyanobenzene-1-sulfonyl chloride.
- YouTube. (2020). Alcohols to Alkyl Chlorides, Part 6.
- Fisher Scientific. (2023). Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride.
- Wikipedia. (n.d.). Sulfonyl halide.
- TCI Chemicals. (2025).
- Quora. (2023).
- Angene Chemical. (2025). Safety Data Sheet: 3,5-Difluorobenzene-1-sulfonyl chloride.
- ACS Publications. (2009).
- Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE.
- ChemRxiv. (2025).
- ChemWhat. (n.d.). **2-chloro-5-cyanobenzene-1-sulfonyl chloride** CAS#: 942199-56-6.
- Apollo Scientific. (n.d.). 942199-56-6 Cas No. | **2-Chloro-5-cyanobenzene-1-sulfonyl chloride.**

- Journal of the Chemical Society C. (n.d.). Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen.
- ChemScene. (n.d.). 2-Chloro-4-cyanobenzene-1-sulfonyl chloride.
- BLD Pharm. (n.d.). 942199-56-6|**2-Chloro-5-cyanobenzene-1-sulfonyl chloride**.
- ResearchGate. (2025). Two Pathways of Arenesulfonyl Chlorides Hydrolysis.
- MDPI. (n.d.).
- Georganics. (n.d.). 2-Chloro-5-fluorobenzene-1-sulfonyl chloride.
- Google Patents. (n.d.). Process for preparing M-chlorobenzene sulphonyl chloride.
- Frontiers. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles.
- ResearchGate. (2025). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. [Link]
- Sigma-Aldrich. (n.d.). 2-Cyanobenzenesulfonyl chloride 98%.
- PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 942199-56-6 Cas No. | 2-Chloro-5-cyanobenzene-1-sulfonyl chloride | Apollo [store.apolloscientific.co.uk]

- To cite this document: BenchChem. [Technical Support Center: 2-Chloro-5-cyanobenzene-1-sulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1423773#stability-and-storage-of-2-chloro-5-cyanobenzene-1-sulfonyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com